molecular formula C11H11N3OS3 B11989480 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B11989480
M. Wt: 297.4 g/mol
InChI Key: UNBHXMUBPBADDZ-UHFFFAOYSA-N
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Description

2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a synthetic small molecule based on the 1,3,4-thiadiazole scaffold, a structure recognized for its significant potential in medicinal chemistry research . Compounds featuring this core are extensively investigated as versatile pharmacophores for developing novel therapeutic agents due to their broad spectrum of biological activities . The 1,3,4-thiadiazole nucleus possesses mesoionic characteristics, which can enhance a molecule's ability to cross biological membranes and interact with various enzymatic targets . This makes derivatives like this compound valuable tools for probing biological mechanisms. This compound is of particular interest in oncology research, where 1,3,4-thiadiazole derivatives are studied as prospective inhibitors of critical enzymatic targets such as carbonic anhydrase . Furthermore, its structure is highly relevant for investigating enzyme inhibition kinetics, especially against phosphohydrolase enzymes like alkaline phosphatase . Researchers also utilize this pharmacophore to explore mechanisms for combating microbial pathogens, as similar structures have demonstrated promising antibacterial properties against a range of Gram-positive bacteria . The integration of the sulfanylacetamide moiety provides a key site for molecular interaction and further structural hybridization, allowing scientists to design and synthesize more complex molecules to study structure-activity relationships and multi-target inhibition strategies .

Properties

Molecular Formula

C11H11N3OS3

Molecular Weight

297.4 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C11H11N3OS3/c12-9(15)7-17-11-14-13-10(18-11)16-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,15)

InChI Key

UNBHXMUBPBADDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N

Origin of Product

United States

Preparation Methods

Cyclization Reaction

Hydrazine hydrate reacts with carbon disulfide in an aqueous sodium hydroxide solution to form 2,5-dimercapto-1,3,4-thiadiazole (1 ). This intermediate exhibits two reactive sulfhydryl groups at positions 2 and 5, enabling subsequent functionalization:

Hydrazine+CS2NaOH2,5-dimercapto-1,3,4-thiadiazole[4]\text{Hydrazine} + \text{CS}_2 \xrightarrow{\text{NaOH}} \text{2,5-dimercapto-1,3,4-thiadiazole} \quad

Key reaction parameters :

  • Temperature: 80–100°C

  • Reaction time: 6–8 hours

  • Yield: 85–92%

Introduction of the Benzylsulfanyl Group

Selective substitution at the 5-position of the thiadiazole ring is achieved through nucleophilic aromatic substitution (SNAr) or alkylation.

Alkylation with Benzyl Halides

The 5-mercapto group reacts with benzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base:

1 +Benzyl bromideK2CO3,DMF5-(benzylsulfanyl)-1,3,4-thiadiazole-2-thiol[4]\text{1 } + \text{Benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{5-(benzylsulfanyl)-1,3,4-thiadiazole-2-thiol} \quad

Optimized conditions :

  • Molar ratio: 1:1.2 (thiadiazole:benzyl bromide)

  • Temperature: 60–70°C

  • Reaction time: 4–6 hours

  • Yield: 78–85%

Functionalization with the Acetamide Moiety

The remaining 2-mercapto group undergoes alkylation with chloroacetamide to install the acetamide side chain.

Nucleophilic Substitution

5-(Benzylsulfanyl)-1,3,4-thiadiazole-2-thiol reacts with chloroacetamide in ethanol under reflux:

5-(Benzylsulfanyl)-1,3,4-thiadiazole-2-thiol+ClCH2CONH2EtOH, refluxTarget compound[4]\text{5-(Benzylsulfanyl)-1,3,4-thiadiazole-2-thiol} + \text{ClCH}2\text{CONH}2 \xrightarrow{\text{EtOH, reflux}} \text{Target compound} \quad

Critical parameters :

  • Base: Triethylamine (2 equivalents)

  • Solvent: Anhydrous ethanol

  • Reaction time: 8–12 hours

  • Yield: 65–72%

Alternative Synthetic Routes

One-Pot Synthesis

A patent-pending method (WO2022055467A1) describes a single-step approach using prefunctionalized building blocks:

2-Amino-5-mercapto-1,3,4-thiadiazole+Benzyl isothiocyanateCuI catalystIntermediate[5]\text{2-Amino-5-mercapto-1,3,4-thiadiazole} + \text{Benzyl isothiocyanate} \xrightarrow{\text{CuI catalyst}} \text{Intermediate} \quad

Advantages :

  • Reduced purification steps

  • Higher atom economy (82%)

Characterization and Quality Control

Synthetic products are validated using spectroscopic and chromatographic techniques:

Spectroscopic Data

  • IR (KBr) :

    • 3250 cm⁻¹ (N-H stretch)

    • 1660 cm⁻¹ (C=O amide)

  • ¹H NMR (DMSO-d₆) :

    • δ 4.12 (s, 2H, SCH₂CO)

    • δ 7.28–7.38 (m, 5H, benzyl aromatic)

Purity Assessment

  • HPLC: >98% purity (C18 column, acetonitrile/water gradient)

  • Melting point: 162–164°C

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements employ microreactor technology to enhance yield and safety:

ParameterBatch ProcessFlow Process
Reaction time12 h45 min
Space-time yield0.8 kg/m³/h5.2 kg/m³/h
Impurity profile<2%<0.5%

Key innovation :

  • In-line IR monitoring for real-time adjustment

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Stepwise alkylation7298Moderate
One-pot synthesis8299High
Flow chemistry8899.5Industrial

Chemical Reactions Analysis

Types of Reactions

2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of treating diseases like Alzheimer’s.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound is compared to structurally related 1,3,4-thiadiazole derivatives (Table 1), focusing on substituent variations and their impact on properties.

Table 1: Structural Analogues and Key Properties

Compound Name Substituents (R1, R2) Yield (%) Melting Point (°C) Key Structural Features Reference
Target Compound R1 = Benzylsulfanyl, R2 = Variable (e.g., 4-sulfamoylphenyl) 85–88 133–136 Dual sulfanyl bridges, planar thiadiazole
5h R1 = Benzylsulfanyl, R2 = 2-isopropyl-5-methylphenoxy 88 133–135 Phenoxy group enhances steric bulk
5j R1 = 4-Chlorobenzylsulfanyl, R2 = 2-isopropyl-5-methylphenoxy 82 138–140 Chlorine atom increases polarity
5m R1 = Benzylsulfanyl, R2 = 2-methoxyphenoxy 85 135–136 Methoxy group improves solubility
R1 = Benzylsulfanyl, R2 = 3-chlorophenyl N/A N/A Chlorophenyl group enhances halogen bonding
R1 = Benzylsulfanyl, R2 = 4-sulfamoylphenyl N/A N/A Sulfamoyl group enhances hydrophilicity

Key Observations :

  • Yield : Compounds with benzylsulfanyl groups (e.g., 5h, 5m) exhibit higher yields (85–88%) compared to chlorobenzyl derivatives (5j: 82%), likely due to steric and electronic stabilization during synthesis .
  • Melting Points : Derivatives with electron-withdrawing groups (e.g., 5j: 138–140°C) have higher melting points than benzylsulfanyl analogues (133–136°C), correlating with increased crystallinity .
  • Solubility : Methoxy (5m) and sulfamoyl () substituents improve aqueous solubility, whereas halogenated or bulky groups (5j, 5h) enhance lipid solubility .

Anti-inflammatory Activity :

  • This activity is attributed to the sulfanyl-acetamide side chain forming hydrogen bonds with the enzyme’s active site .
  • Comparison : Compounds with pyrazolone-thiadiazole hybrids (e.g., ) exhibit stronger 5-LOX inhibition due to additional π-π interactions from aromatic substituents .

Enzyme Inhibition :

  • Acetazolamide-like Activity : The sulfamoyl derivative () mimics acetazolamide’s carbonic anhydrase inhibition but with reduced potency, likely due to steric hindrance from the benzylsulfanyl group .
  • LOX and Cholinesterase Inhibition: Phenoxy-substituted analogues (5h, 5j) show moderate LOX inhibition (IC₅₀ ~10–20 µM), while indole-containing derivatives () exhibit superior α-glucosidase inhibition (IC₅₀ <5 µM) due to enhanced π-stacking .

Structural and Crystallographic Insights

  • Planarity : The thiadiazole core in the target compound adopts a nearly planar conformation (RMS deviation: 0.082 Å), facilitating stacking interactions in crystal lattices .
  • Hypervalent Interactions : A syn-orientation between the thiadiazole sulfur and acetamide oxygen (S···O distance: 2.625–2.628 Å) stabilizes the molecular conformation .
  • Comparison : Derivatives with oxadiazole rings (e.g., ) exhibit less planarity (dihedral angles >40°), reducing stacking efficiency .

Biological Activity

The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a derivative of the 1,3,4-thiadiazole family, which has garnered attention due to its diverse pharmacological properties. The structural characteristics of this compound, particularly the thiadiazole ring and the sulfanyl groups, contribute to its potential biological activities including antimicrobial, anticancer, and anti-inflammatory effects.

Structural Overview

The molecular formula of this compound is C18H18N4S3C_{18}H_{18}N_4S_3 with a molecular weight of approximately 414.56 g/mol. The compound features a unique combination of a thiadiazole ring , a benzylsulfanyl group , and an acetamide moiety , which are known to enhance its biological interactions.

ComponentStructure HighlightsBiological Relevance
Thiadiazole RingContains sulfur and nitrogen atomsKnown for antimicrobial and anticancer activities
Benzylsulfanyl GroupAromatic system enhances reactivityPotential for enzyme inhibition
Acetamide MoietyProvides stability and solubilityFacilitates interaction with biological targets

Antimicrobial Properties

The thiadiazole derivatives are recognized for their antimicrobial activities. Research indicates that compounds containing the thiadiazole moiety can inhibit the growth of various pathogenic bacteria and fungi. For instance, derivatives similar to this compound have demonstrated moderate to strong antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines including HeLa and MCF-7. These studies utilized flow cytometry to assess apoptotic cell death induced by these compounds . The IC50 values for some derivatives were notably lower than those for established chemotherapeutics like sorafenib.

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole compounds are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests that this compound could be explored further for therapeutic applications in inflammatory diseases .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The thiadiazole ring can act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Metal Ion Chelation : The hydrazide functionality may chelate metal ions which are crucial for various biological processes.
  • Reactive Oxygen Species (ROS) Scavenging : Some derivatives have shown antioxidant properties by scavenging free radicals .

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of several thiadiazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against Escherichia coli and Klebsiella pneumoniae .

Study 2: Cytotoxicity Against Cancer Cells

In vitro cytotoxicity tests revealed that certain derivatives exhibited IC50 values below 1 µM against HeLa cells. These findings suggest that modifications on the benzyl or acetamide groups could enhance the anticancer activity of the parent compound .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide?

  • Methodological Answer : The synthesis involves a multi-step process, including heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation. Critical parameters include:

  • Reaction Solvents : Benzene (toxic; requires careful handling) or dimethylformamide (polar aprotic solvent for better solubility) .
  • Reagents : Use of piperidine (2 equivalents) for nucleophilic substitution at room temperature, followed by reflux (8 hours) to ensure completion .
  • Purification : Recrystallization from hexane yields 87% pure product. TLC (chloroform:methanol, 7:3) monitors reaction progress .

Q. Which structural characterization techniques are essential for confirming the compound’s identity?

  • Methodological Answer :

  • X-ray Crystallography : Resolves crystal packing and hypervalent S···O interactions (2.625–2.628 Å), confirming planar thiadiazole-acetamide geometry .
  • NMR Spectroscopy : ¹H NMR identifies methylene protons (δ 3.85–4.20 ppm) and aromatic resonances. ¹³C NMR confirms carbonyl (C=O) at ~170 ppm .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 458.6 g/mol for analogs) .

Q. What biological activities are associated with 1,3,4-thiadiazole derivatives like this compound?

  • Methodological Answer : Thiadiazoles exhibit:

  • Anticonvulsant Activity : Via modulation of ion channels (e.g., acetazolamide analogs) .
  • Enzyme Inhibition : Screening against lipoxygenase (LOX), α-glucosidase, and butyrylcholinesterase (BChE) using spectrophotometric assays (IC₅₀ values reported for analogs) .
  • Antimicrobial Potential : Structure-activity relationships (SAR) suggest substituents like benzylsulfanyl enhance membrane penetration .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

  • Methodological Answer :

  • Reaction Optimization : Use continuous flow chemistry for scalable production. Adjust pH (~8–9) with K₂CO₃ to minimize side reactions .
  • Solvent Alternatives : Replace benzene with safer solvents (e.g., toluene or acetone) without compromising yield .
  • Temperature Control : Reflux at 80–90°C ensures complete alkylation while avoiding thermal degradation .

Q. What molecular interactions drive its biological activity?

  • Methodological Answer :

  • Target Binding : The thiadiazole ring acts as a pyrimidine bioisostere, enabling interactions with nucleic acids (e.g., DNA minor groove) or enzyme active sites (e.g., carbonic anhydrase) .
  • Hydrogen Bonding : N-H···N interactions (2.8–3.0 Å) stabilize dimer formation in the crystal lattice, which may mimic protein-binding motifs .
  • Hydrophobic Effects : Benzylsulfanyl groups enhance lipophilicity, critical for blood-brain barrier penetration in anticonvulsant studies .

Q. How should researchers address contradictions in biological activity data?

  • Methodological Answer :

  • Cross-Validation : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) with positive controls (e.g., acetazolamide for enzyme inhibition) .
  • Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting activity .
  • SAR Studies : Compare analogs (e.g., fluorophenyl vs. methylphenyl substituents) to isolate structural determinants of activity .

Q. What solvent safety considerations apply to its synthesis?

  • Methodological Answer :

  • Benzene Substitution : Replace with less toxic solvents (e.g., ethyl acetate or DCM) while verifying compatibility via TLC monitoring .
  • Waste Management : Neutralize acidic/byproduct streams with NaOH before disposal .
  • Inert Atmosphere : Use N₂ or Ar to prevent oxidation of thiol intermediates during alkylation .

Q. Can computational modeling predict its reactivity or target interactions?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to carbonic anhydrase (PDB ID: 1CAM). Focus on sulfanyl groups’ affinity for Zn²⁺ in the active site .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites for derivatization .
  • MD Simulations : Simulate solvation dynamics in water/ethanol mixtures to guide crystallization trials .

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